Comparative Lipophilicity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Matched Pairs
In a systematic matched-pair analysis conducted across the AstraZeneca compound collection, 1,2,4-oxadiazole-containing compounds exhibited an order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole regioisomeric counterparts [1]. The 1,3,4-oxadiazole isomer demonstrates consistently lower log D values across virtually all matched pairs evaluated [1]. This lipophilicity differential is attributed to intrinsically different charge distributions and dipole moments between the two regioisomeric forms [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole isomers exhibit approximately 10-fold higher log D than 1,3,4-oxadiazole counterparts (class-level property) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomers (matched pairs) |
| Quantified Difference | Approximately 1 log unit (order of magnitude) higher for 1,2,4-oxadiazole isomers |
| Conditions | AstraZeneca internal compound collection; matched-pair analysis across diverse chemical series |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, tissue distribution, and protein binding—a critical selection criterion when optimizing CNS penetration versus peripheral restriction in drug discovery programs.
- [1] Boström, J.; Hogner, A.; Llinás, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
